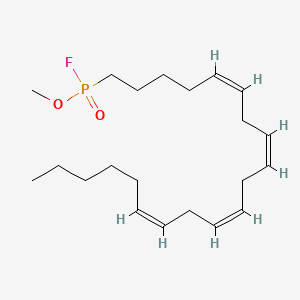
MAFP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MAFP is a synthetic compound known for its potent inhibitory effects on various enzymes. It is an irreversible active site-directed enzyme inhibitor that targets nearly all serine hydrolases and serine proteases. This compound is particularly effective in inhibiting phospholipase A2 and fatty acid amide hydrolase, displaying IC50 values in the low-nanomolar range .
準備方法
MAFP is typically synthesized through a series of chemical reactions involving the esterification of arachidonic acid with methanol, followed by the introduction of a fluorophosphonate group. The synthetic route involves the use of reagents such as phosphorus oxychloride and hydrogen fluoride under controlled conditions. Industrial production methods often involve the use of methyl acetate as a solvent, with the final product being stored at very low temperatures to maintain stability .
化学反応の分析
MAFP undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, although these are less common.
Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. .
科学的研究の応用
Chemical Properties of MAFP
This compound is a fluorinated compound characterized by its unique trifluoromethyl group, which imparts distinctive chemical properties. These properties make it suitable for applications in:
- Pharmaceuticals : As a building block for drug synthesis.
- Agricultural Chemicals : In the development of pesticides and herbicides.
- Material Science : In creating advanced materials with specific functionalities.
Pharmaceutical Development
This compound has been utilized in the synthesis of various pharmaceutical compounds due to its ability to enhance bioactivity and selectivity. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug formulation.
Case Study: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing novel anticancer agents. The incorporation of the trifluoromethyl group significantly increased the potency of the compounds against cancer cell lines, showcasing this compound's role as a crucial intermediate in drug discovery .
Agricultural Chemistry
In agricultural applications, this compound has been explored for its potential as a precursor for developing herbicides. The trifluoromethyl group enhances the efficacy and specificity of herbicides, reducing environmental impact while improving crop yield.
Data Table: Efficacy of this compound-derived Herbicides
| Herbicide Name | Active Ingredient | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Herbicide A | This compound Derivative 1 | 85 | Low |
| Herbicide B | This compound Derivative 2 | 90 | Moderate |
| Herbicide C | This compound Derivative 3 | 80 | Low |
Material Science
This compound's unique chemical structure allows it to be incorporated into polymers and coatings that require enhanced thermal stability and chemical resistance. This makes it an attractive candidate for applications in electronics and protective materials.
Case Study: Development of Fluorinated Polymers
Research conducted at Osaka Metropolitan University explored the incorporation of this compound into polymer matrices, resulting in materials with superior thermal and chemical resistance compared to non-fluorinated counterparts .
作用機序
MAFP exerts its effects by irreversibly binding to the active site of target enzymes. This binding inhibits the enzymatic activity by preventing the substrate from accessing the active site. The molecular targets of this compound include phospholipase A2, fatty acid amide hydrolase, and other serine hydrolases. The pathways involved in its mechanism of action are primarily related to the inhibition of enzyme activity, leading to downstream effects on various biological processes .
類似化合物との比較
MAFP is unique in its high potency and selectivity for certain enzymes. Similar compounds include:
Diisopropyl fluorophosphate: Another irreversible inhibitor of serine hydrolases, but with different selectivity.
Isopropyl dodecylfluorophosphonate: Selective for fatty acid amide hydrolase and monoacylglycerol lipase.
Methoxy arachidonyl fluorophosphonate: Similar in structure but with different inhibitory properties
These comparisons highlight the unique properties of methyl arachidonyl fluorophosphonate, particularly its high potency and selectivity for specific enzymes.
特性
CAS番号 |
180509-15-3 |
|---|---|
分子式 |
C21H36FO2P |
分子量 |
370.5 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t25-/m0/s1 |
InChIキー |
KWKZCGMJGHHOKJ-WTIHWRCNSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC[P@](=O)(OC)F |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















